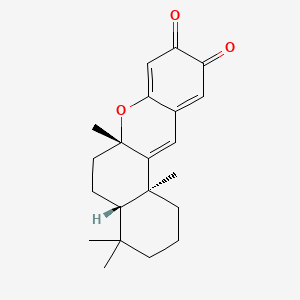
Puupehedione
説明
Puupehedione is a natural product isolated from marine organisms. It belongs to the class of quinone/hydroquinone sesquiterpenes based on drimane skeletons. These compounds exhibit a broad spectrum of biological activities, with in vitro antitubercular activity being particularly noteworthy. Puupehedione possesses an interesting structural complexity that has attracted significant research interest .
Synthesis Analysis
Several synthetic approaches have been explored for puupehedione. Notably, a concise total synthesis of its analog, (−)-15-oxopuupehenol , has been achieved in eight steps (longest linear route) with an overall yield of 18% from R-(−)-carvone . The synthesis involves a Suzuki carbonylative coupling reaction to assemble the compact tetra-substituted α,β-unsaturated aryl ketone and a KOH-promoted intramolecular cyclization reaction to construct the unique chromanone core. The antituberculosis drug (+)-puupehenone can be obtained via a three-step transformation from synthetic (−)-15-oxopuupehenol .
Molecular Structure Analysis
Puupehedione’s molecular structure features a unique cis–anti–trans fused ring system . This configuration contributes to its intriguing bioactivities. The presence of a carbonyl group at C-15 distinguishes it from other puupehenones. The tetracyclic skeleton shared with other puupehenones provides a platform for diverse and interesting bioactivities, including antiviral, antimalarial, antibiotic, immunomodulatory, and antitubercular effects .
Chemical Reactions Analysis
The chemical reactivity of puupehedione is closely tied to its fused ring system. Researchers have explored various synthetic methods and strategies to access this class of marine meroterpenoids. Notably, the synthesis of (−)-15-oxopuupehenol, a precursor to puupehedione, has been a subject of interest. Strategies involve combining drimane aldehyde units with aryl lithium reagents and assembling the C-15 ketone group through lateral benzylic oxidation reactions .
科学的研究の応用
Enantiospecific Semisynthesis
Puupehedione, a marine natural product, has been synthesized from sclareolide using a palladium-catalyzed cross-coupling reaction and an in situ CAN-oxidation/intramolecular oxa-Stork-Danheiser transposition tandem reaction. This semisynthesis method is notable for its efficiency and effectiveness in constructing the complex drimanal trimethoxystyrene skeleton of puupehedione (Wang et al., 2017).
Synthesis of Monoterpenic Analogues
Research has been conducted on the synthesis of monoterpenic analogues of puupehedione, using β-cyclocitral and aryllithium derivatives. Notably, one analogue demonstrated antitumoral activity significantly higher than natural puupehedione, indicating potential for enhanced therapeutic applications (Barrero et al., 1998).
Enantiospecific Synthesis from Carvone
A unique enantiospecific synthesis of puupehedione has been achieved starting from (R)-(−)-carvone. This method highlights the potential for synthesizing antitumor marine sponge metabolites in a more accessible manner (Maiti et al., 2001).
Catalytic Epoxypolyene Cyclization
A catalytic and highly stereoselective synthesis approach for puupehedione has been developed, utilizing copper-catalyzed allylic substitution and titanocene-catalyzed epoxypolyene cyclization. This method is significant for its precision and efficiency in creating complex marine natural products (Gansäuer et al., 2006).
Generation of o-Quinone Methide Intermediates
Research into generating simpler analogues of puupehedione has led to a method involving hetero Diels–Alder cycloaddition of o-quinone methide intermediates. This approach offers a rapid and mild method for synthesizing bioactive derivatives (Barrero et al., 2006).
Inhibitors of Angiogenesis
Studies on puupehenone and related compounds, including puupehedione, have identified their potential as inhibitors of angiogenesis. Some derivatives were found to inhibit endothelial cell production of urokinase and invasion, suggesting their use in treating angiogenesis-related pathologies (Castro et al., 2004).
Total Synthesis Approaches
Efforts in the total synthesis of puupehenone-type marine natural products, including puupehedione, focus on constructing their basic skeletons and modifying their C- and D-rings. These approaches are essential for exploring the therapeutic potential of these compounds (Wu et al., 2019).
Diels-Alder Cycloaddition Approach
A novel synthetic strategy using Diels-Alder cycloaddition has been applied to create puupehenone-related metabolites. This approach has led to the synthesis of potent inhibitors like 8-epipuupehedione, significant for their angiogenesis inhibiting properties (Alvarez-Manzaneda et al., 2007).
特性
IUPAC Name |
(4aS,6aS,12bS)-4,4,6a,12b-tetramethyl-1,2,3,4a,5,6-hexahydrobenzo[a]xanthene-9,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O3/c1-19(2)7-5-8-20(3)17(19)6-9-21(4)18(20)11-13-10-14(22)15(23)12-16(13)24-21/h10-12,17H,5-9H2,1-4H3/t17-,20-,21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFLHSQZFRDPFM-YYWHXJBOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC3(C2=CC4=CC(=O)C(=O)C=C4O3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CC[C@]3(C2=CC4=CC(=O)C(=O)C=C4O3)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90164766 | |
| Record name | (4aS,6aS,12bS)-4,4,6a,12b-Tetramethyl-1,3,4,4a,5,6,6a,12b-octahydro-2H-benzo(a)xanthene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
151345-10-7 | |
| Record name | (4aS,6aS,12bS)-4,4,6a,12b-Tetramethyl-1,3,4,4a,5,6,6a,12b-octahydro-2H-benzo(a)xanthene-9,10-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151345107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4aS,6aS,12bS)-4,4,6a,12b-Tetramethyl-1,3,4,4a,5,6,6a,12b-octahydro-2H-benzo(a)xanthene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Puupehedinone, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B8NU9GHV3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Pyrrole, 2,2'-[(4-methylphenyl)methylene]bis-](/img/structure/B3047897.png)
![Benzenamine, 4-chloro-N-[(4-nitrophenyl)methylene]-](/img/structure/B3047899.png)
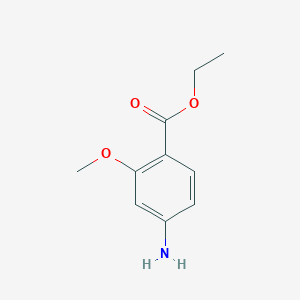
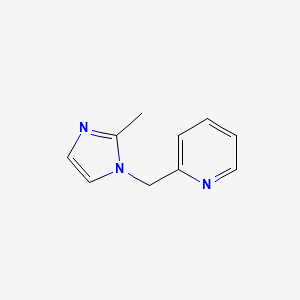


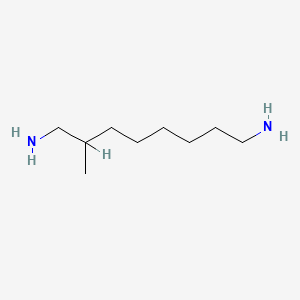

![Methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate](/img/structure/B3047910.png)
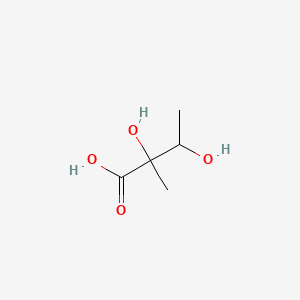
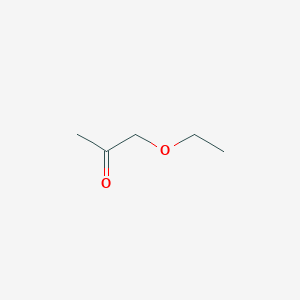

![Pyridinium, 1-[12-[(2-methyl-1-oxo-2-propenyl)oxy]dodecyl]-, bromide](/img/structure/B3047914.png)
